molecular formula C24H28N4O4S B2390728 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021250-00-9

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2390728
M. Wt: 468.57
InChI Key: IHLQTPZNRPZGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . These compounds are known to be G protein-gated inwardly-rectifying potassium (GIRK) channel activators .


Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This has led to the identification of a potent and selective GIRK1/2 activator .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has focused on synthesizing novel fused heterobicycles, such as substituted pyrazolo[4,3-c]pyridine-3-ols, which demonstrates the interest in creating new molecules with potential pharmacological activities (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Chemical and Electrochemical Reduction

Studies on the reduction of pyrazolo[1,5-a]pyrimidines reveal the versatility of these compounds in chemical synthesis, showing how they can be transformed into various derivatives through chemical and electrochemical processes (Bellec & Lhommet, 1995).

Functionalization Reactions

Investigations into the functionalization reactions of heterocyclic acids and their derivatives are crucial for developing novel compounds with enhanced properties. For example, the conversion of 1H-pyrazole-3-carboxylic acid into carboxamide via reaction with diaminopyridine demonstrates the chemical flexibility of these molecules (Yıldırım, Kandemirli, & Demir, 2005).

Crystal Structure and Hirshfeld Surface Analysis

The crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives provide insights into the molecular interactions that stabilize these compounds, which is essential for understanding their potential applications in materials science and drug design (Kumara, Naveen, & Lokanath, 2017).

Molecular Interaction Studies

The study of molecular interactions, such as those between cannabinoid receptor antagonists and their targets, highlights the therapeutic potential of heterocyclic compounds. These studies can guide the design of new drugs with specific binding affinities (Shim et al., 2002).

Anticancer and Anti-inflammatory Agents

The synthesis and evaluation of pyrazolopyrimidine derivatives for their anticancer and anti-5-lipoxygenase activities underscore the medicinal chemistry applications of these compounds. Such research is crucial for developing new treatments for cancer and inflammation (Rahmouni et al., 2016).

Future Directions

The future directions for this compound could involve further optimization efforts to improve its potency as a GIRK1/2 activator . Additionally, the compound could be evaluated in more advanced DMPK assays to further understand its metabolic stability .

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-15-5-7-17(8-6-15)21-12-20(24(29)25-13-19-4-3-10-32-19)22-16(2)27-28(23(22)26-21)18-9-11-33(30,31)14-18/h5-8,12,18-19H,3-4,9-11,13-14H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLQTPZNRPZGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)NCC5CCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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